molecular formula C10H10N4 B184223 5-(Tert-butyl)pyrazine-2,3-dicarbonitrile CAS No. 51440-69-8

5-(Tert-butyl)pyrazine-2,3-dicarbonitrile

Cat. No.: B184223
CAS No.: 51440-69-8
M. Wt: 186.21 g/mol
InChI Key: DMBXBPQXFZRCIT-UHFFFAOYSA-N
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Description

5-(Tert-butyl)pyrazine-2,3-dicarbonitrile is a chemical compound with the molecular formula C10H10N4. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. The presence of the tert-butyl group and two cyano groups at the 2 and 3 positions of the pyrazine ring makes this compound unique and of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-butyl)pyrazine-2,3-dicarbonitrile typically involves the reaction of 5-chloropyrazine-2,3-dicarbonitrile with tert-butylamine in the presence of a base such as potassium carbonate (K2CO3) in an anhydrous solvent like acetonitrile (MeCN). The reaction is carried out under an inert atmosphere, usually argon, and the mixture is stirred at room temperature for several days. The product is then purified by column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyl)pyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an aminopyrazine derivative, while oxidation could produce a pyrazine oxide .

Scientific Research Applications

5-(Tert-butyl)pyrazine-2,3-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(tert-butyl)pyrazine-2,3-dicarbonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. The presence of the cyano groups and the tert-butyl group may influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Tert-butyl)pyrazine-2,3-dicarbonitrile is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrazine derivatives and may confer specific advantages in certain applications .

Properties

IUPAC Name

5-tert-butylpyrazine-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-10(2,3)9-6-13-7(4-11)8(5-12)14-9/h6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBXBPQXFZRCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(C(=N1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356288
Record name 5-(tert-butyl)pyrazine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51440-69-8
Record name 5-(tert-butyl)pyrazine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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